![molecular formula C19H18N4O5S2 B2868204 N-{4-[(5-ETHYL-1,3,4-THIADIAZOL-2-YL)SULFAMOYL]PHENYL}-2,3-DIHYDRO-1,4-BENZODIOXINE-6-CARBOXAMIDE CAS No. 457651-14-8](/img/structure/B2868204.png)
N-{4-[(5-ETHYL-1,3,4-THIADIAZOL-2-YL)SULFAMOYL]PHENYL}-2,3-DIHYDRO-1,4-BENZODIOXINE-6-CARBOXAMIDE
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Overview
Description
N-{4-[(5-ETHYL-1,3,4-THIADIAZOL-2-YL)SULFAMOYL]PHENYL}-2,3-DIHYDRO-1,4-BENZODIOXINE-6-CARBOXAMIDE is a complex organic compound that belongs to the class of 1,3,4-thiadiazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The unique structure of this compound, which includes a thiadiazole ring and a benzodioxine moiety, contributes to its wide range of applications in scientific research and industry.
Mechanism of Action
Target of Action
It’s known that 1,3,4-thiadiazole derivatives, which this compound is a part of, have been widely studied for their broad spectrum of biological activities .
Mode of Action
The exact mode of action of this compound is currently unknown. 1,3,4-thiadiazole derivatives are known to have the ability to cross cellular membranes and interact strongly with biological targets due to their mesoionic nature . This allows them to disrupt processes related to DNA replication, which can inhibit the replication of both bacterial and cancer cells .
Biochemical Pathways
It’s known that 1,3,4-thiadiazole derivatives can disrupt processes related to dna replication . This suggests that the compound may affect pathways related to cell division and growth.
Pharmacokinetics
Due to the mesoionic nature of 1,3,4-thiadiazole derivatives, these compounds are known to have good liposolubility, which allows them to cross cellular membranes . This suggests that the compound may have good bioavailability.
Result of Action
It’s known that 1,3,4-thiadiazole derivatives can inhibit the replication of both bacterial and cancer cells . This suggests that the compound may have antimicrobial and anticancer effects.
Action Environment
The stability and efficacy of 1,3,4-thiadiazole derivatives can be influenced by factors such as ph, temperature, and the presence of other substances .
Biochemical Analysis
Biochemical Properties
The nature of these interactions is likely to be complex and may involve multiple binding sites and mechanisms .
Cellular Effects
Preliminary studies suggest that it may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely to exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Studies are being conducted to understand the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
Studies are being conducted to understand any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
Studies are being conducted to understand any enzymes or cofactors that it interacts with, as well as any effects on metabolic flux or metabolite levels .
Transport and Distribution
Studies are being conducted to understand any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
Studies are being conducted to understand any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
The synthesis of N-{4-[(5-ETHYL-1,3,4-THIADIAZOL-2-YL)SULFAMOYL]PHENYL}-2,3-DIHYDRO-1,4-BENZODIOXINE-6-CARBOXAMIDE typically involves multiple steps. One common method starts with the reaction of 1,3,4-thiadiazole derivatives with appropriate sulfonyl chlorides to form the sulfamoyl intermediate . This intermediate is then reacted with a benzodioxine derivative under controlled conditions to yield the final product. The reaction conditions often include the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as triethylamine .
Chemical Reactions Analysis
N-{4-[(5-ETHYL-1,3,4-THIADIAZOL-2-YL)SULFAMOYL]PHENYL}-2,3-DIHYDRO-1,4-BENZODIOXINE-6-CARBOXAMIDE undergoes various chemical reactions, including:
Scientific Research Applications
Comparison with Similar Compounds
N-{4-[(5-ETHYL-1,3,4-THIADIAZOL-2-YL)SULFAMOYL]PHENYL}-2,3-DIHYDRO-1,4-BENZODIOXINE-6-CARBOXAMIDE can be compared with other similar compounds, such as:
Acetazolamide: A well-known carbonic anhydrase inhibitor used in the treatment of glaucoma and epilepsy.
Methazolamide: Another carbonic anhydrase inhibitor with similar applications to acetazolamide.
Cefazolin Sodium: An antibiotic that contains a thiadiazole ring and is used to treat bacterial infections.
Biological Activity
N-{4-[(5-ETHYL-1,3,4-THIADIAZOL-2-YL)SULFAMOYL]PHENYL}-2,3-DIHYDRO-1,4-BENZODIOXINE-6-CARBOXAMIDE is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and research findings.
Chemical Structure and Properties
The compound can be characterized by its complex structure which includes a benzodioxine core and a thiadiazole moiety. The molecular formula is C17H20N4O3S, with a molecular weight of approximately 364.43 g/mol. The presence of the thiadiazole ring is particularly notable as it is associated with various biological activities.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The sulfamoyl group enhances its ability to interact with enzymes and receptors, potentially leading to inhibition or modulation of their activity. This interaction can trigger a cascade of biochemical events that result in therapeutic effects.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways.
- Receptor Modulation : It can act on various receptors, influencing cellular signaling pathways.
Biological Activities
Research has demonstrated that this compound exhibits multiple biological activities:
-
Anticancer Activity :
- Studies show that derivatives of thiadiazole compounds exhibit significant cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer) . The compound induces apoptosis and increases DNA fragmentation in these cells.
- A comparative study revealed that compounds containing the benzodioxine structure showed higher inhibitory activity than standard chemotherapeutic agents like cisplatin .
- Antimicrobial Properties :
- Neuroprotective Effects :
Case Study 1: Anticancer Efficacy
In a study evaluating the anticancer properties of various thiadiazole derivatives, it was found that the compound significantly reduced cell viability in MCF-7 and HepG2 cell lines at concentrations below 10 µM. The mechanism was linked to the induction of apoptosis as evidenced by increased caspase activity .
Case Study 2: Antimicrobial Activity
A series of experiments tested the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) ranging from 0.5 to 5 µg/mL, demonstrating potent antimicrobial activity .
Research Findings
The following table summarizes key findings from various studies on the biological activity of this compound:
Properties
IUPAC Name |
N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O5S2/c1-2-17-21-22-19(29-17)23-30(25,26)14-6-4-13(5-7-14)20-18(24)12-3-8-15-16(11-12)28-10-9-27-15/h3-8,11H,2,9-10H2,1H3,(H,20,24)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKKKSIOOHQRYMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC4=C(C=C3)OCCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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